(2-Bromo-5-fluoro-4-nitrophenyl)methanol
Description
Properties
IUPAC Name |
(2-bromo-5-fluoro-4-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOYMACUXNPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474329-92-5 | |
| Record name | (2-bromo-5-fluoro-4-nitrophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
One commonly cited method involves the Miyaura borylation reaction starting from 2-Bromo-4-fluoro-6-nitrotoluene. This method activates the aromatic ring under catalytic conditions to introduce the hydroxymethyl group at the para position relative to the bromine atom, yielding (2-Bromo-5-fluoro-4-nitrophenyl)methanol.
- Reaction conditions: Typically involve palladium catalysts, boron reagents, and controlled temperature environments.
- Advantages: This method allows selective substitution and high control over functional group placement.
- Industrial relevance: The reaction is scalable with optimization for yield and purity, using advanced catalysts and controlled atmospheres.
Stepwise Chemical Synthesis from Halogenated Nitroanilines
A detailed multistep synthesis is described in patent literature for closely related compounds such as 2-bromo-5-fluoro-4-nitroaniline, which can be adapted for the preparation of the methanol derivative by further functional group transformations.
The key steps include:
| Step | Reagents and Conditions | Description |
|---|---|---|
| A | Iron powder (1.3 parts), ammonium chloride (0.1 parts), reflux with raw material (1 part), adjust pH to 9 with 30% NaOH, distill water vapor | Reduction and preparation of intermediate aniline derivatives |
| B | Acetic anhydride (0.6 parts, 99%), heat to 80 °C for 1 hour | Acetylation of intermediate to protect amine groups |
| C | Concentrated sulfuric acid (6.5 parts, 98%), fuming nitric acid (0.4 parts), 20–30 °C for 1 hour, ice decomposition, centrifugation | Nitration step to introduce nitro group |
| D | Dilute hydrochloric acid (4 parts, 15%), heat to 100 °C for 3 hours, cool below 40 °C, centrifugation | Hydrolysis to finalize product formation |
This method emphasizes the use of readily available raw materials, low toxicity intermediates, and efficient reaction conditions to achieve product purity above 98%.
Alternative Hydroxymethylation via Nucleophilic Substitution
Another approach involves nucleophilic substitution reactions where the bromine atom on the aromatic ring is replaced or functionalized to introduce the hydroxymethyl group:
- Starting from 4-bromo-5-fluoro-2-nitrotoluene, treatment with sodium hydroxide in aqueous solution and dimethyl sulfoxide at elevated temperature (100 °C) for 2 hours leads to substitution and formation of hydroxymethyl derivatives.
- The reaction mixture is then acidified and extracted to isolate the product.
This method is simpler but may require careful control of reaction time and temperature to avoid side reactions.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield/Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Miyaura Borylation | 2-Bromo-4-fluoro-6-nitrotoluene | Pd catalyst, boron reagents | Controlled catalytic conditions | High purity, scalable | Selective, industrially scalable | Requires catalysts and inert atmosphere |
| Multistep Reduction/Nitration | Halogenated nitroaniline intermediates | Fe powder, NH4Cl, Ac2O, H2SO4, HNO3, HCl | Reflux, heating, hydrolysis | >98% purity | Low-cost, non-toxic intermediates | Multiple steps, careful pH control |
| Nucleophilic Substitution | 4-Bromo-5-fluoro-2-nitrotoluene | NaOH, DMSO, HCl | 100 °C, 2 h | Moderate yield | Simple reagents, straightforward | Possible side reactions |
Research Findings and Notes on Reaction Optimization
- The use of 30% sodium hydroxide is critical for pH adjustment in the multistep synthesis to ensure proper hydrolysis and product precipitation.
- Fuming nitric acid provides efficient nitration at mild temperatures (20–30 °C) with controlled addition to avoid over-nitration or decomposition.
- Reaction times vary but typically range from 1 to 4 hours depending on the step, with temperature control essential to maintain selectivity and yield.
- Industrial methods emphasize centrifugation and crystallization for product isolation, ensuring high purity and reproducibility.
- The Miyaura borylation route, while efficient, requires palladium catalysts and inert atmosphere, which may increase cost but improve selectivity and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoro-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to form aromatic amines.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation: The methanol group can participate in condensation reactions to form esters, ethers, or acetals.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol are often used.
Condensation: Acid or base catalysts are typically employed to facilitate these reactions.
Major Products
Aromatic Amines: Formed from the reduction of the nitro group.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution reactions.
Esters, Ethers, or Acetals: Produced through condensation reactions.
Scientific Research Applications
Overview
(2-Bromo-5-fluoro-4-nitrophenyl)methanol is an organic compound noted for its unique chemical structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring. This compound has garnered attention in various scientific research fields due to its potential applications in chemistry, biology, and industry.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, making it valuable for chemists looking to create derivatives with specific properties.
Key Reactions :
- Reduction : The nitro group can be reduced to form aromatic amines.
- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.
- Condensation Reactions : The methanol group can form esters or ethers through condensation with other functional groups.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and protein interactions . Preliminary studies suggest it may influence cellular functions by interacting with specific enzymes and proteins, potentially impacting cell signaling pathways and gene expression.
Potential Biological Activities :
- Anticancer Properties : Related compounds have shown potential anticancer activity, suggesting that this compound may also affect cell proliferation and apoptosis pathways.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials or chemicals with specific functionalities.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study indicated that nitro-substituted phenyl groups could exhibit toxicity due to metabolic reduction leading to harmful byproducts.
- Another investigation highlighted the role of fluorinated compounds in drug development, emphasizing their potential pharmacological benefits while noting the need for further research into their safety profiles.
Mechanism of Action
The specific mechanism of action for (2-Bromo-5-fluoro-4-nitrophenyl)methanol is not well-documented. its functional groups suggest it may interact with biological molecules through nucleophilic substitution and reduction reactions. The nitro group, in particular, can undergo reduction to form reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural uniqueness arises from the combination and positions of its substituents. Below is a comparative analysis with analogues (Table 1):
Table 1: Comparison of Key Structural Analogues
*Similarity scores derived from structural fingerprinting (Tanimoto coefficients) .
Key Observations:
Positional Isomerism: The bromine and nitro group positions distinguish this compound from analogues like 4-Bromo-5-fluoro-2-nitrophenol. Such positional shifts significantly alter electronic properties and reactivity.
Functional Group Differences: The hydroxymethyl group (-CH₂OH) in the target compound contrasts with the phenol (-OH) in CAS 1016234-87-9, affecting solubility (alcohols generally more polar than phenols) and hydrogen-bonding capacity .
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : Bromine (σₚ = +0.23) and nitro (σₚ = +1.27) groups create a highly electron-deficient aromatic ring, enhancing electrophilic substitution resistance but favoring nucleophilic attacks at meta/para positions .
Biological Activity
(2-Bromo-5-fluoro-4-nitrophenyl)methanol is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO. The compound features a benzene ring substituted with bromine, fluorine, and nitro groups, along with a hydroxymethyl (-CHOH) group. This unique arrangement of functional groups contributes to its reactivity and biological profile.
The biological activity of this compound is primarily influenced by the following mechanisms:
- Reduction Reactions : The nitro group can undergo reduction to form aromatic amines, which may interact with various biomolecules, potentially influencing cellular functions and signaling pathways.
- Nucleophilic Substitution : The bromine atom in the compound is susceptible to nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles, which can lead to the formation of new compounds with distinct biological activities.
- Condensation Reactions : The methanol group can participate in condensation reactions, forming esters or ethers that may exhibit different biological properties compared to the parent compound.
Anticancer Properties
Research into similar compounds has indicated potential anticancer activity. The ability of this compound to interact with cellular proteins and enzymes may lead to alterations in cell proliferation and apoptosis pathways. However, specific studies focusing on this compound's anticancer effects are still needed.
Cellular Effects
The interactions of this compound with cellular components can influence:
- Enzyme Function : Potential inhibition or activation of specific enzymes involved in metabolic pathways.
- Gene Expression : Modulation of transcription factors or other proteins affecting gene expression profiles in cells.
Dosage Effects
The effects observed in laboratory settings may vary significantly based on dosage. High doses could lead to toxicity or adverse effects, necessitating careful evaluation in preclinical studies.
Research Applications
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Drug Development : Its derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and bacterial infections .
- Chemical Synthesis : Used as a precursor for synthesizing more complex organic molecules, particularly in pharmaceutical applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study indicated that nitro-substituted phenyl groups could exhibit toxicity due to metabolic reduction leading to harmful byproducts .
- Another investigation highlighted the role of fluorinated compounds in drug development, emphasizing their potential pharmacological benefits while noting the need for further research into their safety profiles .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (2-Bromo-5-fluoro-4-nitrophenyl)methanol, and how do substituents influence reaction pathways?
- Methodological Answer : Synthesis typically involves bromination, fluorination, and nitration of a benzyl alcohol precursor. The electron-withdrawing nitro group (-NO₂) and halogen substituents (Br, F) direct electrophilic substitution reactions to specific positions. For example, nitration may precede bromination to leverage meta-directing effects. Optimization requires monitoring reaction temperature (e.g., <0°C for nitration to avoid byproducts) and using catalysts like FeBr₃ for bromination . Purification often employs column chromatography with methanol/chloroform gradients to separate polar intermediates .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., downfield shifts for -OH and -NO₂ groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.
- Chromatography : HPLC with UV detection (λ ~270 nm due to nitro groups) to assess purity .
- Melting Point : Compare experimental values (e.g., 78–82°C for analogous brominated alcohols) to literature .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice affect the stability of this compound?
- Methodological Answer : The hydroxyl (-OH) and nitro (-NO₂) groups participate in hydrogen bonding, forming R₂²(8) or R₄⁴(12) graph-set motifs. Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX can map these interactions. For example, intermolecular O–H···O bonds between -OH and nitro oxygen atoms stabilize the lattice. Thermal analysis (TGA/DSC) correlates hydrogen-bond strength with decomposition temperatures .
Q. What experimental and computational strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer :
- Contradiction Example : Discrepancy between NMR-derived torsion angles and X-ray data.
- Resolution :
DFT Calculations : Optimize geometry using Gaussian/B3LYP and compare with SCXRD results.
Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR).
Twinned Crystals : Use SHELXD to deconvolute overlapping reflections in diffraction patterns .
Q. How can researchers design stability studies for this compound under varying pH and solvent conditions?
- Methodological Answer :
- Experimental Design :
| Condition | Parameter Tested | Analysis Method |
|---|---|---|
| Acidic (pH 2–4) | Hydrolysis | HPLC tracking degradation |
| Basic (pH 8–10) | Nitro-group stability | UV-Vis spectroscopy |
| Polar solvents | Solubility | Gravimetric analysis |
- Controls : Use methanol/water mixtures to mimic reaction environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
